trans-2-Octene
Overview
Description
trans-2-Octene is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in two geometric isomers: cis-trans-2-Octene and trans-trans-2-Octene . The double bond in this compound is located between the second and third carbon atoms in the eight-carbon chain. It is a colorless liquid at room temperature and is used in various industrial applications .
Mechanism of Action
Target of Action
This compound, also known as 2-Octene, is an organic compound that primarily targets the respiratory system . It is used as a building block in the synthesis of other organic compounds .
Mode of Action
This compound undergoes epoxidation with two manganese (III) porphyrin complexes by meta-chloroperbenzoic acid under catalytic reaction conditions in various solvents . This interaction results in changes to the compound’s structure and properties.
Biochemical Pathways
It is known that the compound is involved in the oxidation process under high pressure and temperature . The position of the double bond in the compound influences the chemical kinetics of long esters and alkenes .
Result of Action
The primary result of this compound’s action is the formation of epoxides through the process of epoxidation . These epoxides can be used as intermediates in the synthesis of other organic compounds.
Action Environment
Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound. For instance, its epoxidation process is carried out under specific catalytic reaction conditions in various solvents .
Biochemical Analysis
Biochemical Properties
It is known that trans-2-Octene undergoes epoxidation with two manganese (III) porphyrin complexes by meta-chloroperbenzoic acid under catalytic reaction conditions in various solvents . This suggests that this compound can participate in biochemical reactions involving enzymes and other biomolecules. The specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.
Cellular Effects
It is known that the properties of Poly(Ethylene-co-octene), a polymer that contains octene units, can influence cell morphology and dimensional stability This suggests that this compound may have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an alkene, this compound can participate in addition reactions, such as the aforementioned epoxidation . This involves the formation of an epoxide ring, which can further react with other molecules. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are not currently known.
Metabolic Pathways
It is known that alkenes like this compound can undergo oxidation reactions This suggests that this compound may be involved in metabolic pathways related to oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Octene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-octanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of petroleum hydrocarbons . This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound .
Chemical Reactions Analysis
Types of Reactions: trans-2-Octene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-octanone or 2-octanol, depending on the oxidizing agent used.
Hydrogenation: The addition of hydrogen (H2) to this compound in the presence of a catalyst such as palladium or platinum results in the formation of octane.
Halogenation: this compound reacts with halogens like bromine (Br2) to form dihaloalkanes, such as 2,3-dibromo-octane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Hydrogenation: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under atmospheric or elevated pressures.
Halogenation: Halogens such as bromine or chlorine are used, often in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 2-Octanone, 2-Octanol
Hydrogenation: Octane
Halogenation: 2,3-Dibromo-octane
Scientific Research Applications
trans-2-Octene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into the use of this compound derivatives in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers, lubricants, and surfactants
Comparison with Similar Compounds
trans-2-Octene can be compared with other alkenes such as:
1-Octene: Unlike this compound, 1-Octene has the double bond at the first carbon atom. It is more reactive in polymerization reactions.
3-Octene: This compound has the double bond between the third and fourth carbon atoms, resulting in different reactivity and physical properties.
Cyclooctene: A cyclic alkene with a similar carbon count but different structural and chemical properties
This compound is unique due to its specific position of the double bond, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
(E)-oct-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBINAXDRFYPL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872994 | |
Record name | (2E)-2-Octene | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Octene | |
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Record name | trans-2-Octene | |
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Vapor Pressure |
16.4 [mmHg] | |
Record name | trans-2-Octene | |
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CAS No. |
13389-42-9, 111-67-1, 7642-04-8 | |
Record name | trans-2-Octene | |
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Record name | 2-Octene | |
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Record name | 2-Octene, (2E)- | |
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Record name | cis-2-Octene | |
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Record name | 2-Octene | |
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Record name | (2E)-2-Octene | |
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Record name | Oct-2-ene | |
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Record name | trans-oct-2-ene | |
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Record name | 2-OCTENE, (2E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-octene?
A1: The molecular formula of 2-octene is C8H16, and its molecular weight is 112.21 g/mol.
Q2: Is 2-octene chiral?
A2: Yes, 2-octene exists as cis (Z) and trans (E) isomers, both of which are chiral. Enthalpy changes upon mixing R- and S-enantiomers of 8-bromo-2,6-dimethyl-2-octene have been studied. []
Q3: What are the key spectroscopic characteristics of 2-octene?
A3: While the provided research papers do not delve deeply into specific spectroscopic data, 2-octene can be characterized by techniques like NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS). [, ] These methods allow for the identification and quantification of 2-octene in complex mixtures.
Q4: How does the position of the double bond in octene isomers affect their reactivity in oxidation reactions?
A4: Experimental studies on the high-pressure and temperature oxidation of 1-octene and trans-2-octene reveal that this compound exhibits higher reactivity. [] This difference in reactivity can be attributed to the molecular structure and stability of the respective isomers.
Q5: Can 2-octene be used as a starting material to synthesize other chemicals?
A5: Yes, 2-octene can be oxidized to produce hexanoic acid using a catalyst system comprising H3PW12O40·21H2O and π-C5H5N(CH2)15CH3 with hydrogen peroxide as the oxidant. []
Q6: Is 2-octene involved in any isomerization reactions?
A6: Yes, 2-octene is known to undergo isomerization. One study found that during iron-catalyzed Fischer-Tropsch synthesis, 1-octene-d16 isomerized to both this compound and cis-2-octene. [] Additionally, the isomerization of 1-octene to 2-octene during the dehydration of 1-octanol to 1-(octyloxy)octane has also been observed. []
Q7: What is the role of 2-octene in hydroformylation reactions?
A7: 2-Octene serves as a substrate in hydroformylation reactions, leading to the production of aldehydes. Notably, highly regioselective hydroformylation of 2-octene to linear aldehydes has been achieved using rhodium/tetraphosphine complexes. []
Q8: How does the choice of catalyst system impact the regioselectivity of 2-octene hydroformylation?
A8: Ligand design plays a crucial role in the regioselectivity of 2-octene hydroformylation. For instance, rhodium complexes with wide bite angle ligands, such as those incorporating phosphacyclic moieties, have demonstrated exceptional regioselectivity towards linear aldehydes. [, ]
Q9: Can 2-octene be polymerized?
A9: Yes, 2-octene can undergo both traditional polymerization and monomer-isomerization polymerization using Ziegler-Natta catalysts. [, ] This process results in the formation of branched polymers with unique properties.
Q10: What are the advantages of using α-diimine nickel complexes in the chain-walking polymerization of 2-octene?
A10: α-Diimine nickel complexes, when activated with modified methylaluminoxane (MMAO), enable controlled chain-walking polymerization of 2-octene, yielding polymers with high molecular weight and narrow molecular weight distribution (Mw/Mn < 2). []
Q11: How does the presence of 2-octene in pasture impact the flavor profile of dairy products?
A11: While 2-octene is not typically found in pasture grass, it has been identified in milk and cheese. [] Its presence, likely arising from rumen fermentation processes, can contribute to the distinct flavor profiles of these dairy products.
Q12: Is 2-octene considered an environmental pollutant?
A12: Although not explicitly addressed in the provided research, 2-octene, as a volatile organic compound, may contribute to air pollution. [] Understanding its environmental fate and potential risks is crucial for responsible use and disposal.
Q13: Are there sustainable approaches for the production and utilization of 2-octene?
A13: Research highlights the potential of converting single-use polyethylene waste into valuable hydrocarbons, including 2-octene, through catalytic pyrolysis using modified bentonite catalysts. [] This approach presents a promising avenue for both waste management and sustainable fuel production.
Q14: How is computational chemistry used in understanding the reactivity of 2-octene?
A14: Ab initio calculations have been employed to study the coordination of 1-octene to copper(I) complexes, providing insights into the structural and electronic factors influencing binding strength. [] These computational studies contribute to a deeper understanding of the reactivity and behavior of 2-octene in various chemical environments.
Q15: Can you elaborate on the role of computational chemistry in understanding the stereoselectivity of reactions involving 2-octene derivatives?
A15: Computational methods, particularly molecular mechanics calculations, have been utilized to correlate the enthalpy change upon mixing enantiomers with intermolecular interactions. This approach enhances our understanding of stereoselectivity in reactions involving chiral 2-octene derivatives. []
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